N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S2/c21-17-9-3-1-7-15(17)20-23-19(13-27-20)16-8-2-4-10-18(16)24-28(25,26)14-6-5-11-22-12-14/h1-13,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUXYSIFUJHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific biological activity.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. For example, it could potentially interfere with the synthesis of essential microbial proteins, leading to antimicrobial activity, or it could inhibit the function of certain enzymes, leading to anti-inflammatory or antitumor effects.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability. The compound’s solubility, stability, and permeability, among other factors, would influence its absorption and distribution within the body. Its metabolism would determine its transformation into active metabolites or its detoxification, and its excretion would determine the duration of its action.
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level, such as inhibiting the function of certain enzymes or proteins, disrupting dna structure, or modulating signal transduction pathways.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a complex structure that includes a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which are known to contribute to various biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Thiazole derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities, such as:
- Antibacterial Activity : The compound's sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth through interference with folic acid synthesis.
- Antifungal Activity : Similar to its antibacterial properties, thiazole derivatives have shown efficacy against various fungal strains.
- Anticancer Activity : Research indicates that thiazole derivatives may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial and cancer cell survival.
- Cell Membrane Disruption : Its interaction with cell membranes can lead to increased permeability and subsequent cell death.
- Gene Expression Modulation : The compound may affect the expression of genes associated with cell proliferation and apoptosis.
Case Studies and Research Findings
A number of studies have explored the biological activity of thiazole derivatives similar to this compound:
-
Antimicrobial Evaluation : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Compound MIC (μg/mL) Activity Type 7b 0.22 Antibacterial 5a 0.25 Antibacterial - Anticancer Properties : Research indicated that certain thiazole derivatives induced apoptosis in cancer cell lines, with IC50 values significantly lower than those for standard chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : Studies on SAR revealed that modifications at the ortho position on the phenyl ring enhance antimalarial activity, suggesting that similar modifications could improve the efficacy of this compound against other pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core features with several sulfonamide- and thiazole-containing derivatives. Below is a detailed comparison based on structural modifications, synthetic pathways, and inferred pharmacological properties:
Thiazole-Sulfonamide Derivatives with Fluorinated Substituents
- Compound 12a: N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide Key Differences: Incorporates a chloropyrimidine group and tert-butyl substituent. Synthesis: Achieved via bromination and sulfonamidation, with a yield dependent on chromatographic purification .
Compound 14a–c : Hydroxamic acid derivatives (e.g., 14a: hexanamide; 14c: octanamide)
Ureido-Thiazole-Sulfonamide Hybrids
- Compounds 10d–f (e.g., Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate):
- Key Differences : Replace fluorophenyl with ureido groups and include piperazine linkers.
- Impact : Ureido groups improve solubility and specificity for kinases like B-Raf, while piperazine enhances blood-brain barrier penetration .
- Synthesis Yields : Higher yields (89–93%) compared to fluorinated analogs, possibly due to milder reaction conditions .
Chromenone-Sulfonamide Analogs
- Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences: Chromenone core replaces thiazole, with a pyrazolopyrimidine side chain. Impact: Chromenone derivatives exhibit stronger anti-inflammatory activity but reduced kinase selectivity due to planar aromatic systems .
Research Findings and Mechanistic Insights
- Fluorine Effects : Fluorinated analogs (e.g., target compound, 12a) show improved metabolic stability and target engagement due to fluorine’s electronegativity and small atomic radius .
- Sulfonamide Positioning : Pyridine-3-sulfonamide in the target compound likely offers better steric alignment with HDAC active sites compared to benzenesulfonamide derivatives .
- Synthetic Challenges : Hydroxamic acid derivatives (14a–c) require stringent purification steps, reducing overall yield compared to ureido-thiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
